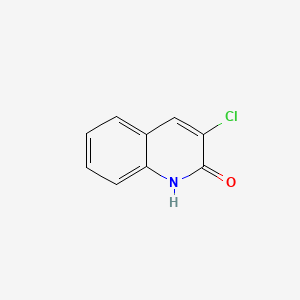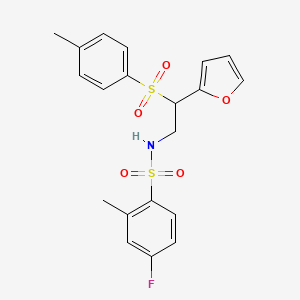![molecular formula C23H18FN5O B2979232 3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 902484-00-8](/img/structure/B2979232.png)
3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional functional groups such as a fluorophenyl and a methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process. One common approach is the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This method is advantageous as it is transition-metal-free and can be accomplished under mild conditions. The process involves a cascade nucleophilic addition followed by cyclization, leading to the formation of the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological activity. Detailed studies, including control experiments and DFT calculations, help elucidate the kinetic and thermodynamic selectivity observed in these interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,2,3-triazoles: These compounds share the triazole ring structure and exhibit similar reactivity and applications.
Quinazoline Derivatives: Compounds with a quinazoline core are widely studied for their biological activities and synthetic utility.
Fluorophenyl Compounds: These compounds are known for their unique chemical properties and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine stands out due to its combination of functional groups and structural features. The presence of both a fluorophenyl and a methoxyphenyl moiety, along with the triazoloquinazoline core, imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O/c1-30-20-12-5-2-7-16(20)14-25-22-18-10-3-4-11-19(18)29-23(26-22)21(27-28-29)15-8-6-9-17(24)13-15/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCNMJUYQCURIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2979157.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)
![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)
![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)




![[(naphthalen-1-yl)amino]thiourea](/img/structure/B2979171.png)

